molecular formula C17H18N2O2 B2467097 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157283-37-8

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2467097
CAS No.: 1157283-37-8
M. Wt: 282.343
InChI Key: LCGXLWRVJHTCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound featuring a tetrahydroquinolin-2-one core substituted with a (2-methoxyphenyl)methylamino group. The tetrahydroquinoline scaffold is recognized in medicinal chemistry as a privileged structure, meaning it is capable of providing high-affinity ligands for multiple biological targets. Compounds based on this core have been extensively investigated for their diverse pharmacological activities. This specific derivative is of significant interest for research and development in chemical biology and drug discovery. The structural motif suggests potential for interaction with various enzymatic systems and cellular receptors. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe biological pathways. The tetrahydroquinoline core is a common feature in compounds studied as tubulin polymerization inhibitors targeted at the colchicine binding site, which is a promising mechanism for anticancer agents . Furthermore, structurally similar tetrahydroquinoline analogs have been explored as high-affinity, selective ligands for neurological targets such as the dopamine D4 receptor, indicating potential relevance in neuroscience research . The product is provided for research and development purposes in a controlled laboratory setting. It is intended for use by qualified research professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It must not be used as a food additive, cosmetic, or household item. Handle with care, using appropriate personal protective equipment and under the guidelines of your institution's safety protocols.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGXLWRVJHTCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

  • Pictet-Spengler Reaction

      Reactants: 2-Methoxybenzaldehyde and an appropriate amine.

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

      Product: Tetrahydroquinoline intermediate.

  • Amination

      Reactants: Tetrahydroquinoline intermediate and 2-methoxybenzylamine.

      Conditions: Catalytic hydrogenation or reductive amination conditions.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidized derivatives of the tetrahydroquinoline core.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere to prevent oxidation.

      Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the desired substitution; can be acidic, basic, or neutral.

      Products: Substituted derivatives, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Scientific Research Applications

Chemistry

In organic synthesis, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.

Mechanism of Action

The mechanism by which 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural features and their impact on physicochemical and biological properties are highlighted through comparison with related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Tetrahydroquinolin-2-one Derivatives

Compound Name Substituent Position & Group Molecular Weight Key Structural Differences Biological Notes
Target Compound : 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one 6-position: [(2-Methoxyphenyl)methyl]amino 282.34 (estimated) Methoxy group at 2-position of benzyl moiety No direct data; inferred GPCR modulation
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one 6-position: [(3-Methoxyphenyl)methyl]amino 282.34 Methoxy group at 3-position of benzyl moiety Likely altered receptor binding due to electronic effects vs. 2-methoxy isomer
6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one 6-position: [(4-Methoxyphenyl)methyl]amino 282.34 Methoxy group at 4-position of benzyl moiety Potential steric hindrance differences vs. ortho/meta isomers
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one 6-position: NH₂; 1-position: ethyl 190.24 Lack of aromatic benzyl group; simpler alkyl chain Reduced lipophilicity; possible lower CNS penetration
1-(2-(Dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine (48) 6-position: NH₂; 1-position: dimethylaminoethyl; 8-position: F 238.2 Fluorine atom enhances electronegativity; dimethylaminoethyl chain Improved metabolic stability; higher potency in opioid receptor assays

Key Observations :

  • Aminoalkyl vs. Benzylamino Substituents: Derivatives with dimethylaminoethyl or diethylaminoethyl groups (e.g., compound 32 ) exhibit enhanced basicity and solubility, which may improve bioavailability compared to aromatic benzylamino substituents.
  • Fluorine Substitution : The addition of fluorine (e.g., compound 48 ) often increases metabolic stability and binding affinity, a feature absent in the target compound.

Physicochemical Properties :

Biological Activity

The compound 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol

This compound features a tetrahydroquinoline core with a methoxyphenylmethylamino substituent, which is critical for its biological activity.

Antitumor Activity

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, a related study synthesized various tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. Some compounds demonstrated IC50 values significantly lower than that of the reference drug Doxorubicin, indicating potent antitumor effects. Specifically:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
322.5More potent
253.0More potent
415.0More potent
3510.0More potent
3312.0More potent
3712.5More potent
2825.0Comparable

These results suggest that compounds similar to This compound may possess significant antitumor activity.

Antibacterial Activity

In addition to antitumor effects, tetrahydroquinoline derivatives have been investigated for their antibacterial properties. A study focusing on transition metal complexes of related ligands found positive inhibition zones against various bacterial strains such as E. coli and Staphylococcus aureus. The ligands and their metal complexes exhibited notable antibacterial activity:

Complex TypeBacterial StrainInhibition Zone (mm)
LigandE. coliPositive
LigandStaph aureusPositive
Metal Complex (Ni)E. coliSignificant
Metal Complex (Cu)Staph aureusSignificant

These findings highlight the potential of This compound as a candidate for developing new antibacterial agents.

The precise mechanisms through which tetrahydroquinoline derivatives exert their biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Membrane Integrity : Antibacterial activity may be attributed to the disruption of bacterial cell membranes.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways in both cancerous and bacterial cells.

Case Study: Antitumor Efficacy

A notable study published in European Journal of Medicinal Chemistry synthesized several tetrahydroquinoline derivatives and assessed their cytotoxicity against various cancer cell lines. The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Research Findings on Antibacterial Properties

A comprehensive review highlighted the structural modifications in tetrahydroquinolines that enhance their antibacterial efficacy. The incorporation of electron-withdrawing groups was found to improve activity against Gram-positive bacteria.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one?

  • Methodology : The synthesis typically involves:

  • Reduction of 3,4-dihydroquinolin-2(1H)-one precursors using LiAlH₄ in anhydrous THF to yield tetrahydroquinoline derivatives. This step requires careful control of reaction time (24 hours) and post-reduction quenching with NaOH to isolate the amine intermediate .
  • Nucleophilic substitution to introduce the 2-methoxyphenylmethylamine moiety, often using catalytic KI in acetonitrile at 60°C to enhance reactivity .
    • Key Data : Yields range from 52% to 90% depending on substituent steric effects and reaction optimization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Resonances for aromatic protons (δ 6.3–6.6 ppm), methoxy groups (δ 3.2–3.4 ppm), and aliphatic chains (δ 1.4–2.3 ppm) are diagnostic. Multiplicity patterns (e.g., triplets for –CH₂– groups) confirm structural motifs .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 260.2 [M+1]) and fragmentation patterns validate molecular weight and functional groups .
  • NIST Data : Cross-referencing with databases ensures spectral accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Factors :

  • Solvent Choice : Anhydrous THF minimizes side reactions during LiAlH₄ reductions .
  • Catalysts : KI accelerates nucleophilic substitutions by stabilizing transition states .
  • Temperature : Reactions at 60°C enhance kinetic control for selective coupling .
    • Case Study : Compound 47 (90% yield) used diethylamine as a bulkier base, reducing steric hindrance compared to dimethylamine derivatives (52% yield) .

Q. How should researchers address contradictions in spectral data between synthetic batches?

  • Analysis :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro in compound 48) shift NMR peaks upfield .
  • Impurity Identification : Compare ESI-MS data to detect byproducts (e.g., incomplete reduction intermediates) .
    • Resolution : Use preparative HPLC or SFC chiral chromatography to isolate pure enantiomers, as seen in chiral separations of tetrahydroquinoline analogs .

Q. What strategies are effective for enantiomeric resolution of tetrahydroquinoline derivatives?

  • Method : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., cellulose-based columns) achieves baseline separation of enantiomers. Ethanol or methanol modifiers enhance resolution .
  • Example : Compound 32 was resolved into enantiomers with >99% purity using SFC, critical for biological activity studies .

Q. How do structural modifications (e.g., linker length, substituents) influence biological activity?

  • Experimental Design :

  • Linker Optimization : 3-carbon linkers (as in compounds 41–42) improve receptor binding compared to shorter chains .
  • Substituent Screening : Fluorine or methoxy groups enhance metabolic stability, as shown in compound 48 (8-fluoro derivative) .
    • Data Interpretation : Correlate IC₅₀ values from enzyme assays with structural features to identify pharmacophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.